N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1798028-46-2
VCID: VC4408822
InChI: InChI=1S/C19H32N2O5S2/c1-18(2)15-5-8-19(18,17(22)11-15)13-27(23,24)20-12-14-6-9-21(10-7-14)28(25,26)16-3-4-16/h14-16,20H,3-13H2,1-2H3
SMILES: CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4)C
Molecular Formula: C19H32N2O5S2
Molecular Weight: 432.59

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide

CAS No.: 1798028-46-2

Cat. No.: VC4408822

Molecular Formula: C19H32N2O5S2

Molecular Weight: 432.59

* For research use only. Not for human or veterinary use.

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide - 1798028-46-2

Specification

CAS No. 1798028-46-2
Molecular Formula C19H32N2O5S2
Molecular Weight 432.59
IUPAC Name N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Standard InChI InChI=1S/C19H32N2O5S2/c1-18(2)15-5-8-19(18,17(22)11-15)13-27(23,24)20-12-14-6-9-21(10-7-14)28(25,26)16-3-4-16/h14-16,20H,3-13H2,1-2H3
Standard InChI Key PARBQRCALXTXOK-UHFFFAOYSA-N
SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4)C

Introduction

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a complex organic compound with a molecular formula of C19H32N2O5S2 and a molecular weight of 432.6 g/mol . This compound combines a cyclopropylsulfonyl group with a piperidine moiety and a bicyclic camphor-derived sulfonamide, making it a unique candidate for various applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide typically involves multi-step reactions that may include the formation of the piperidine and sulfonamide moieties separately before coupling them. The specific synthesis pathway can vary depending on the desired yield and purity.

This compound can participate in various chemical reactions, such as nucleophilic substitution and addition reactions, which are common for sulfonamides and piperidine derivatives. Understanding these reactions is crucial for modifying the compound to enhance its biological activity or stability.

Potential Applications and Research Findings

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is of interest in medicinal chemistry due to its complex structure, which suggests potential interactions with biological targets. Research into its pharmacological effects is ongoing, focusing on its binding affinity and specificity to various receptors or enzymes.

Application AreaPotential Use
Medicinal ChemistryPotential therapeutic agent due to its complex structure and potential biological activity.
Pharmaceutical ResearchInvestigated for its interactions with biological targets, which could lead to novel therapeutic applications.

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